

Review of methanethiolate in organic chemistry literature.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methanethiolate

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An In-depth Technical Guide to **Methanethiolate** in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium **methanethiolate** (CH_3SNa), also known as sodium thiomethoxide, is a potent organosulfur nucleophile with significant applications in organic synthesis.^{[1][2]} It serves as the sodium salt of methanethiol and is a versatile reagent for forming carbon-sulfur bonds, cleaving ether and ester functionalities, and participating in conjugate addition reactions.^{[1][3]} Its high reactivity and utility make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^{[4][5]} This guide provides a comprehensive review of its properties, core reactivity, experimental protocols, and applications, tailored for professionals in chemical research and drug development.

Properties and Preparation

Sodium **methanethiolate** is commercially available as a white to off-white solid or as a solution in water.^{[1][2][6]} The solid is often a powder or a low-melting solid, is sensitive to air and moisture, and has a strong, offensive odor.^{[1][6]} Due to its reactivity with water, which liberates flammable and odorous methanethiol gas, it is often stored under an inert atmosphere.^[1]

Physical and Chemical Properties

The key physical and chemical properties of sodium **methanethiolate** are summarized in the table below.

Property	Value	Source
Chemical Formula	CH ₃ SNa	[1][2]
Molar Mass	70.09 g/mol	[1][7]
Appearance	White to off-white/light brown solid	[1][6]
Melting Point	88–90 °C (technical grade may vary)	[2]
Solubility	Soluble in water and polar organic solvents	[2][6]
Density (15 wt% aq. soln.)	~1.12 g/cm ³ at 20°C	[1]
pKa (of conjugate acid, CH ₃ SH)	~10.4	[8]

Preparation

Sodium **methanethiolate** is typically prepared through the deprotonation of methanethiol.[4] Common laboratory and industrial methods include:

- Reaction with Sodium Hydride (NaH): Methanethiol is treated with sodium hydride in an anhydrous etherial solvent. The product precipitates and can be isolated by filtration and drying.[2] $\text{CH}_3\text{SH} + \text{NaH} \rightarrow \text{CH}_3\text{SNa} + \text{H}_2$
- Reaction with Sodium Hydroxide (NaOH): For in-situ generation, methanethiol is treated with a strong base like sodium hydroxide.[2][4] This method is common for applications where the reagent does not need to be isolated.

Core Reactivity and Mechanisms

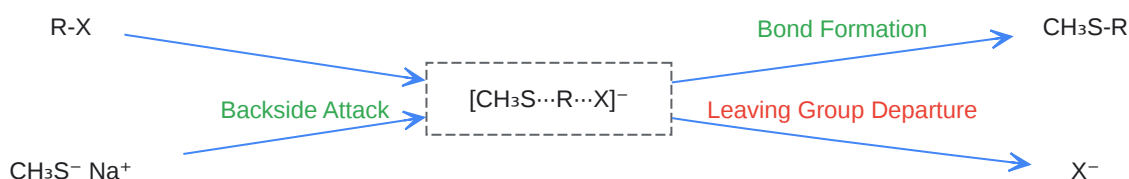
The synthetic utility of **methanethiolate** stems from the high nucleophilicity of the thiolate anion.[2][8] It participates in a range of fundamental organic reactions.

Nucleophilic Substitution (S_N2 Reactions)

As a potent nucleophile, **methanethiolate** readily displaces leaving groups in S_N2 reactions.[9] This reaction is fundamental for creating methyl thioethers from alkyl halides.[2]



The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center. Dipolar aprotic solvents are generally preferred to enhance the rate of S_N2 reactions.[10]

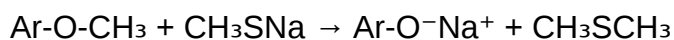


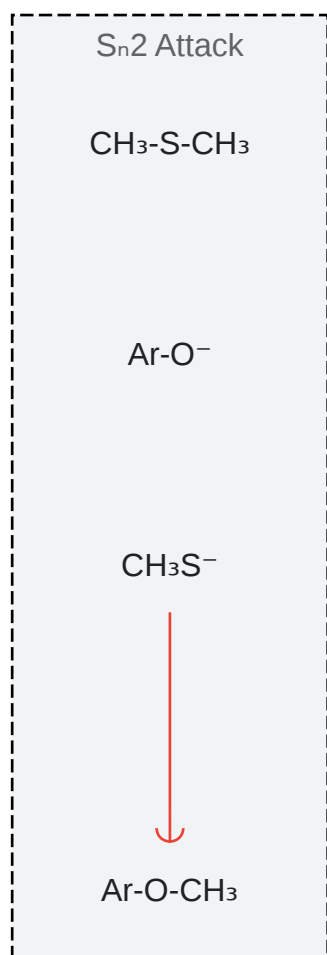
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Diagram 1: General S_N2 reaction with **methanethiolate**.

O-Demethylation of Ethers and Esters

One of the most powerful applications of **methanethiolate** is the cleavage of methyl ethers, particularly aryl methyl ethers, to yield phenols.[2][11] This transformation is an S_N2 reaction where the thiolate attacks the electrophilic methyl carbon, and the phenoxide acts as the leaving group.[10] This method is often preferred for its efficiency and selectivity.[3][12] Similarly, it can dealkylate esters.[12]



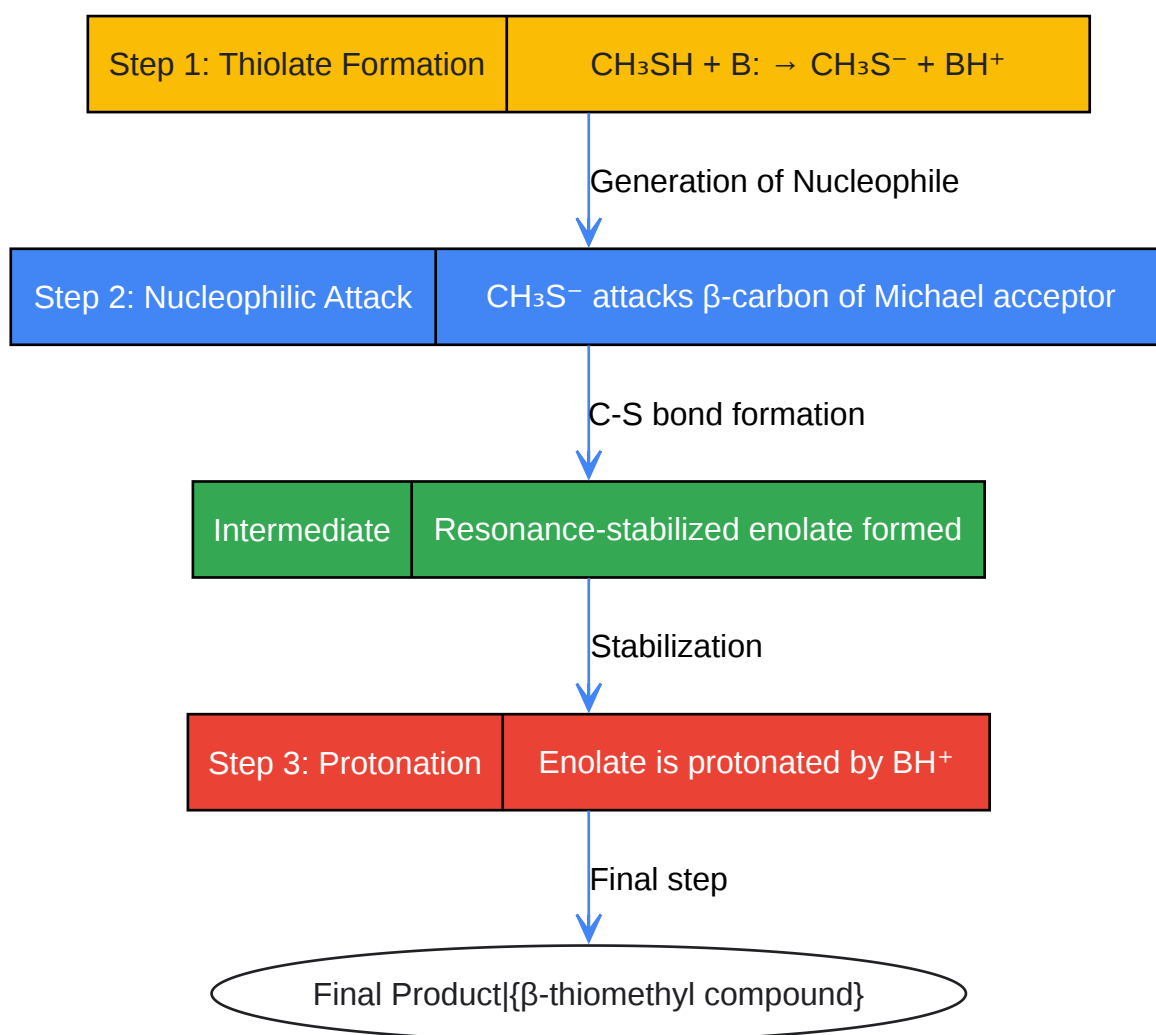


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Diagram 2: O-Demethylation of an aryl methyl ether.

Thia-Michael Addition (1,4-Conjugate Addition)

Methanethiolate readily undergoes conjugate addition to α,β -unsaturated carbonyls, nitriles, and sulfones in a reaction known as the thia-Michael addition.^{[13][14]} This reaction is a powerful method for C-S bond formation at the β -position of an electron-deficient alkene. The reaction can be catalyzed by either a base or a nucleophile.^{[15][16]} In aqueous media or in the presence of a base, the reaction proceeds through the highly reactive thiolate anion.^{[13][17]}



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Diagram 3: Logical workflow of a base-catalyzed Thia-Michael addition.

Computational studies have shown that the addition of methanethiol to activated triple bonds is often more thermodynamically favorable than addition to activated double bonds.^{[13][17]}

Nucleophilic Addition to Carbonyls (1,2-Addition)

While less common than its other reactions, **methanethiolate** can act as a nucleophile and add directly to the electrophilic carbon of a carbonyl group (aldehydes and ketones).^{[18][19]} This 1,2-addition forms a tetrahedral intermediate, which upon protonation yields a hemithioacetal.^[20]

Quantitative Data Summary

Thermodynamic Data for Thia-Michael Additions

Computational studies provide insight into the thermodynamics of methanethiol (MeSH) addition to various Michael acceptors. The reaction energies (ΔE) indicate the stability of the products relative to the reactants.

Michael Acceptor	Reaction	ΔE (kcal/mol)	Method	Source
N-methylmaleimide	MeSH + Acceptor \rightarrow Adduct	~ -29	M06-2X	^{[13][17]}
N-methylpropynamide	MeSH + Acceptor \rightarrow Adduct	~ -43	M06-2X	^{[13][17]}

Note: These values represent the overall reaction with neutral methanethiol. The addition of the **methanethiolate** anion (MeS^-) is the key mechanistic step and is highly exergonic.^{[13][17]}

Demethylation Reaction Yields

The demethylation of dimethyl phosphonate esters using sodium ethanethiolate (a close analog of **methanethiolate**) demonstrates the efficiency of this method.

Substrate	Conditions	Time (h)	Yield (%)	Source
Thymidine derivative (5a)	NaSEt, DMF, 100 °C	48	54	^[21]
Deoxyguanosine derivative (5b)	NaSEt, DMF, 100 °C	30	48	^[21]

Experimental Protocols

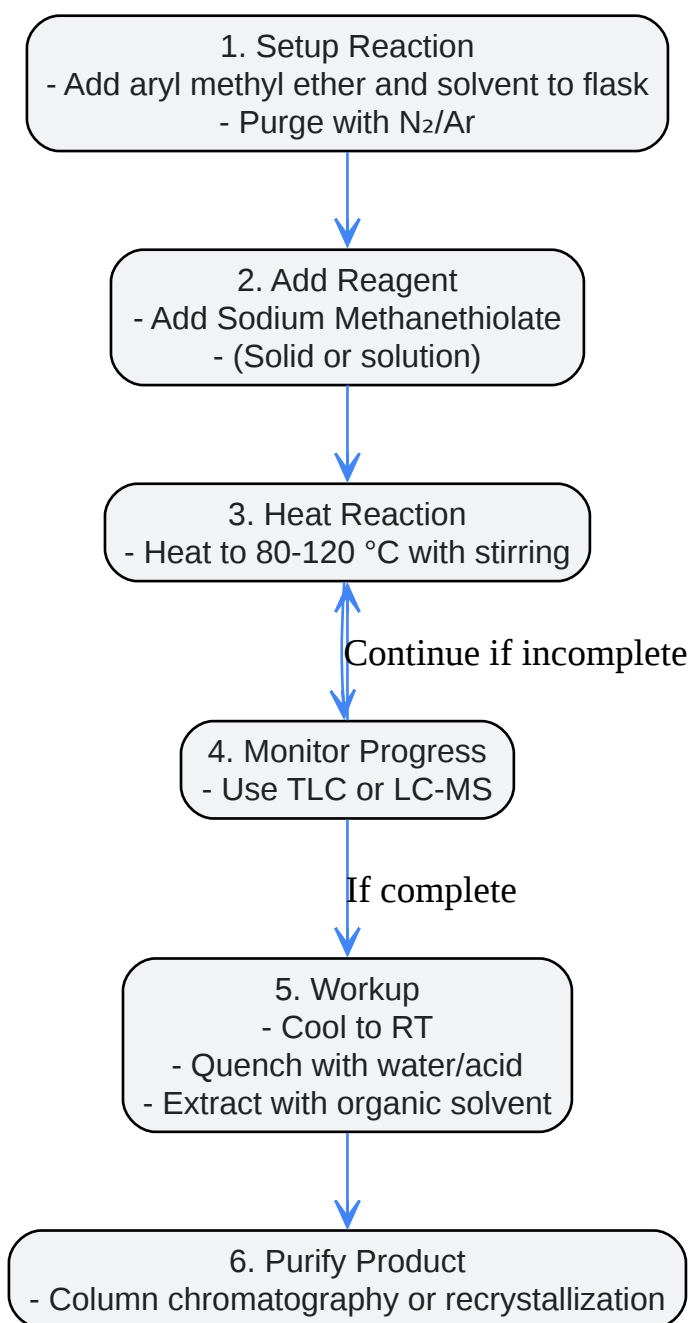
General Procedure for O-Demethylation of an Aryl Methyl Ether

This protocol is adapted from procedures using alkylthiolates for the demethylation of aryl methyl ethers and phosphonate esters.[\[21\]](#)[\[22\]](#)

Warning: Methanethiol is a toxic, flammable gas with an extremely foul odor. Sodium **methanethiolate** is corrosive and reacts with water. All operations should be performed by trained personnel in a well-ventilated fume hood.[\[1\]](#)[\[7\]](#)

Materials:

- Aryl methyl ether (1.0 eq)
- Sodium **methanethiolate** (2.0 - 10.0 eq, solid or as a 15-21 wt% aqueous solution)
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Inert atmosphere setup (Nitrogen or Argon)



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Diagram 4: Simplified workflow for a demethylation experiment.

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl methyl ether (1.0 eq) and anhydrous DMF (to make a ~0.1-0.5 M solution).

- Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
- Under a positive pressure of inert gas, add sodium **methanethiolate** (choose equivalents based on substrate reactivity, typically 2-5 eq). If using a solution, add it via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Carefully pour the mixture into a beaker of water and acidify with 1 M HCl to protonate the phenoxide product.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to yield the desired phenol.

Applications in Research and Drug Development

The unique reactivity of **methanethiolate** makes it a valuable reagent in several areas:

- **Pharmaceutical Synthesis:** It is a key intermediate in the manufacturing of various pharmaceuticals.^[5] A notable example is its use in the synthesis of certain cephalosporin antibiotics like Cefazolin.^{[3][5]} It is also used to synthesize thiol-based histone deacetylase (HDAC) inhibitors.^{[6][23]}
- **Fine Chemical Industry:** It serves as a building block for agrochemicals, polymers, and other specialty chemicals.^{[4][5]}
- **Protecting Group Chemistry:** Its ability to selectively cleave methyl ethers makes it crucial in multi-step total synthesis where protecting group manipulation is required.^{[3][5]}

- Materials Science: It is used in the production of advanced materials like conductive polymers and nanomaterials.[24]
- Bioconjugation Research: While not **methanethiolate** itself, the thia-Michael addition is a core reaction in bioconjugation, used to link drugs to antibodies (Antibody-Drug Conjugates or ADCs) via cysteine residues.[13] Studies on **methanethiolate** addition provide fundamental insights into this process.[13][17]

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- To cite this document: BenchChem. [Review of methanethiolate in organic chemistry literature.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210775#review-of-methanethiolate-in-organic-chemistry-literature]

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